molecular formula C9H8F2O2 B1586342 Ethyl 3,5-difluorobenzoate CAS No. 350-19-6

Ethyl 3,5-difluorobenzoate

Cat. No.: B1586342
CAS No.: 350-19-6
M. Wt: 186.15 g/mol
InChI Key: BLZSTFIKMISHNJ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Esters in Contemporary Organic and Medicinal Chemistry Research

Fluorinated aromatic esters represent a critical class of compounds in organic and medicinal chemistry. The incorporation of fluorine atoms into organic molecules can dramatically alter their biological and chemical properties. researchgate.net This is due to fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond. researchgate.netnih.gov

In medicinal chemistry, the introduction of fluorine can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. nih.govtandfonline.comresearchgate.net These modifications can lead to improved drug potency, bioavailability, and a more favorable pharmacokinetic profile. researchgate.netnih.govresearchgate.net For instance, fluorinated compounds are integral to the development of anticancer agents, antidepressants, and anti-inflammatory drugs. tandfonline.com Furthermore, the isotope fluorine-18 (B77423) is a key component in positron emission tomography (PET), a non-invasive imaging technique used for diagnostics and to study biochemical processes. tandfonline.commdpi.com

In organic synthesis, fluorinated aromatic esters serve as versatile building blocks. The fluorine atoms can influence the reactivity of the aromatic ring, making them valuable intermediates in the synthesis of complex molecules. smolecule.com They are often employed in cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions, where fluorine can act as an effective leaving group. smolecule.comlboro.ac.uk This reactivity allows for the construction of novel molecular architectures with potential applications in materials science, agrochemicals, and pharmaceuticals. smolecule.com

Overview of Academic Research Trajectories for Ethyl 3,5-Difluorobenzoate and Related Fluorobenzoates

Academic research on this compound and its analogs has followed several key trajectories, highlighting their versatility and potential.

Synthesis and Structural Analysis: A significant body of research focuses on the synthesis and structural characterization of these compounds. For example, a common synthetic route for a related compound, ethyl 4-amino-3,5-difluorobenzoate, involves the esterification of 4-amino-3,5-difluorobenzoic acid. Detailed structural studies, including single-crystal X-ray diffraction, have been conducted on compounds like ethyl 4-amino-3,5-difluorobenzoate, providing insights into their molecular geometry and intermolecular interactions. nih.govresearchgate.net These fundamental studies are crucial for understanding the structure-property relationships that govern the behavior of these molecules.

Table 1: Synthesis of Ethyl 4-amino-3,5-difluorobenzoate

Starting Material Reagents Conditions Yield Reference

Applications in Materials Science: Research has explored the use of fluorinated benzoates in the development of advanced materials. For instance, the fluorinated structure of ethyl 4-amino-3,5-difluorobenzoate contributes to the thermal stability and chemical resistance of materials, making it a candidate for use in coatings and composites. Additionally, derivatives have been investigated for their potential in liquid crystal systems.

Role in Medicinal Chemistry and Agrochemicals: A primary focus of research has been the utilization of fluorinated benzoates as intermediates in the synthesis of biologically active molecules. The unique electronic properties imparted by the fluorine atoms make these compounds valuable precursors for pharmaceuticals and agrochemicals. For example, ethyl 4-amino-3,5-difluorobenzoate is used as an intermediate for synthesizing various drugs. Some derivatives have also shown potential as herbicides and insecticides. smolecule.com

Environmental and Biological Interactions: The environmental fate and biological interactions of fluorobenzoates are also areas of active investigation. Some bacterial strains have been found to utilize fluorobenzoates as a source of carbon and energy, indicating potential pathways for their biodegradation. nih.gov The study of how these compounds are metabolized is crucial for assessing their environmental impact. acs.org

Table 2: Investigated Applications of Fluorinated Benzoate (B1203000) Derivatives

Application Area Specific Use Compound Example Reference
Pharmaceuticals Intermediate for drug synthesis Ethyl 4-amino-3,5-difluorobenzoate
Agrochemicals Development of herbicides and insecticides Ethyl 3-bromo-4,5-difluorobenzoate smolecule.com
Materials Science Coatings and composites Ethyl 4-amino-3,5-difluorobenzoate

The ongoing research into this compound and related fluorobenzoates continues to uncover new applications and deepen the understanding of their fundamental chemical properties, solidifying their importance in modern chemical sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,5-difluorobenzoate
Source PubChem
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InChI

InChI=1S/C9H8F2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZSTFIKMISHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10374507
Record name ethyl 3,5-difluorobenzoate
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Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

350-19-6
Record name Benzoic acid, 3,5-difluoro-, ethyl ester
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Record name Benzoic acid, 3,5-difluoro-, ethyl ester
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Record name Benzoic acid, 3,5-difluoro-, ethyl ester
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Record name ethyl 3,5-difluorobenzoate
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Synthetic Methodologies and Strategic Route Development for Ethyl 3,5 Difluorobenzoate and Its Analogs

Esterification Protocols of 3,5-Difluorobenzoic Acid

The most direct and common method for synthesizing ethyl 3,5-difluorobenzoate is the esterification of its corresponding carboxylic acid, 3,5-difluorobenzoic acid.

The formation of this compound is frequently achieved through Fischer-Speier esterification. This classic method involves reacting 3,5-difluorobenzoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. Commonly used catalysts for this type of reaction include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the ethanol molecule. Subsequent dehydration yields the final ester product. This approach is widely applicable to various substituted benzoic acids. smolecule.com

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled. The optimization of these conditions is crucial for an efficient synthesis. Key variables include the reaction temperature, the concentration of the acid catalyst, the ratio of alcohol to carboxylic acid, and the reaction time. angolaonline.net

Studies on similar esterification reactions have shown that temperature has a significant impact; for instance, an optimal temperature of 70°C was identified for the synthesis of certain methyl benzoates. nih.gov For the synthesis of tert-butyl 3,5-difluorobenzoate, typical conditions involve temperatures between 60–80°C for 12 to 24 hours. Increasing the catalyst concentration and the molar ratio of ethanol to the acid can help shift the equilibrium towards the product side, thereby increasing the conversion rate. angolaonline.net Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of by-products.

Table 1: Key Parameters for Optimizing Acid-Catalyzed Esterification

Parameter Typical Range/Condition Rationale
Temperature 60 - 80 °C Balances reaction rate and prevention of side reactions.
Catalyst Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (PTSA) Strong acids effectively catalyze the reaction.
Reactant Ratio Excess Ethanol Shifts equilibrium to favor product formation. angolaonline.net

| Reaction Time | 10 - 24 hours | Dependent on other parameters; requires monitoring for completion. rsc.org |

One-Pot Synthetic Procedures for Fluoroaromatic Ester Systems

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, reduced waste, and time savings. semanticscholar.org For fluoroaromatic esters, one-pot procedures can be designed to combine the formation of the aromatic acid with its subsequent esterification.

One such approach involves the selenium-catalyzed oxidation of an aldehyde directly to an ester. mdpi.com For example, 3,5-difluorobenzaldehyde (B1330607) could potentially be converted directly to this compound in a single pot by reacting it with an oxidizing agent like hydrogen peroxide in ethanol, catalyzed by a selenium compound. mdpi.com Another potential one-pot method involves the reaction of a benzoic acid derivative with an alkyl halide, such as ethyl bromofluoroacetate, in the presence of a suitable catalyst. smolecule.com These methods streamline the synthetic process, although their applicability and efficiency for producing this compound would require specific experimental validation.

Synthesis of Aminated Derivatives: Ethyl 4-Amino-3,5-difluorobenzoate

Ethyl 4-amino-3,5-difluorobenzoate is a valuable intermediate, particularly in the synthesis of photoresponsive materials and other complex organic molecules. rsc.orgresearchgate.net Its synthesis involves a multi-step process beginning with a different substituted aniline.

The precursor, 4-amino-3,5-difluorobenzoic acid, is not typically synthesized by direct amination of a difluorobenzoic acid. A common and effective route starts from 4-bromo-2,6-difluoroaniline (B33399). iucr.orgiucr.org

The synthetic sequence is as follows:

Cyanation: The bromo-substituent in 4-bromo-2,6-difluoroaniline is replaced with a cyano group. This is achieved by reacting it with copper(I) cyanide (CuCN) in a high-boiling solvent like dimethylformamide (DMF) under reflux conditions for an extended period (e.g., 24 hours). rsc.orgiucr.org The product of this step is 4-amino-3,5-difluorobenzonitrile (B171853).

Hydrolysis: The nitrile group of 4-amino-3,5-difluorobenzonitrile is then hydrolyzed to a carboxylic acid. This is typically done under basic conditions by refluxing with an aqueous solution of sodium hydroxide (B78521) (NaOH) for 24 hours. rsc.orgiucr.orgiucr.org The reaction mixture is then cooled and acidified with a strong acid like hydrochloric acid (HCl), which precipitates the product, 4-amino-3,5-difluorobenzoic acid. iucr.orgiucr.org This step has been reported to yield the acid in high quantities (e.g., 84.2% yield). iucr.orgiucr.org

The final step in the synthesis of ethyl 4-amino-3,5-difluorobenzoate is the esterification of the 4-amino-3,5-difluorobenzoic acid precursor. This is accomplished using the acid-catalyzed Fischer esterification method described previously.

The general procedure involves dissolving 4-amino-3,5-difluorobenzoic acid in absolute ethanol, followed by the addition of a catalytic amount of concentrated sulfuric acid. rsc.orgiucr.org The mixture is then heated to reflux for approximately 10 hours. rsc.orgiucr.org After the reaction is complete, the mixture is cooled and neutralized with a basic solution, such as saturated sodium bicarbonate (NaHCO₃), to quench the acid catalyst. The desired ester product is then extracted from the aqueous phase using an organic solvent like dichloromethane (B109758) (DCM). rsc.org After drying and concentrating the organic phase, ethyl 4-amino-3,5-difluorobenzoate is obtained. Reported yields for this esterification step are generally good, ranging from 73% to as high as 97%. rsc.org

Table 2: Synthesis of Ethyl 4-Amino-3,5-difluorobenzoate

Step Starting Material Reagents Key Conditions Product Reported Yield Reference(s)
1. Cyanation 4-Bromo-2,6-difluoroaniline CuCN, DMF Reflux, 24h 4-Amino-3,5-difluorobenzonitrile 72% rsc.org
2. Hydrolysis 4-Amino-3,5-difluorobenzonitrile 1. NaOH (aq) 2. HCl (aq) 1. Reflux, 24h 2. Acidification 4-Amino-3,5-difluorobenzoic Acid 84.2% iucr.orgiucr.org

| 3. Esterification | 4-Amino-3,5-difluorobenzoic Acid | Ethanol, H₂SO₄ (cat.) | Reflux, 10h | Ethyl 4-Amino-3,5-difluorobenzoate | 73-97% | rsc.org |

Isotopolog Synthesis: Deuteration of this compound

The synthesis of deuterated compounds, or isotopologs, is crucial for various applications in chemistry, including mechanistic studies through the kinetic isotope effect (KIE), as tracers in metabolic studies, and as internal standards in mass spectrometry. uva.esnih.gov The introduction of deuterium (B1214612) into a molecule like this compound can be achieved through several methods, with base-catalyzed hydrogen/deuterium (H/D) exchange being a prominent and sustainable approach. uva.esosti.gov

A documented procedure for the deuteration of this compound involves heating the compound in the presence of a base and a deuterium source. uva.es Specifically, cesium carbonate (Cs2CO3) is used as the catalyst, and deuterated dimethyl sulfoxide (B87167) (DMSO-d6) serves as the deuterium source. uva.es The reaction is typically carried out at an elevated temperature, for instance, 130°C for 72 hours, to facilitate the exchange. uva.es This method has been shown to selectively yield monodeuterated ethyl 3,5-difluoro(4-d)-benzoate. uva.es

It is noteworthy that under these conditions, partial hydrolysis of the ester group can occur as a side reaction. uva.es Despite this, the desired deuterated product can be isolated. uva.es The progress of the deuteration reaction in fluoroarenes can be conveniently monitored using 19F NMR spectroscopy, as the fluorine resonances exhibit a distinct isotopic shift upon deuteration of the neighboring positions. uva.es

Base-catalyzed H/D exchange is a powerful technique for the deuteration of fluoroarenes. uva.esresearchgate.net This method relies on the increased acidity of the C-H bonds on the aromatic ring due to the electron-withdrawing nature of the fluorine substituents. The reaction is typically performed using a deuterated solvent as the deuterium source and a base as a catalyst. uva.es

Commonly used deuterated solvents that are relatively inexpensive and readily available include acetone-d6 (B32918) and DMSO-d6. uva.es The choice of base can range from alkali metal carbonates, such as cesium carbonate, to phosphates like potassium phosphate. uva.esresearchgate.net The reaction conditions, including temperature and reaction time, can be adjusted to control the degree of deuteration. uva.es For instance, the deuteration of pentafluorobenzene (B134492) using cesium carbonate in DMSO-d6 at 90°C can achieve high levels of deuteration in a matter of hours. uva.es

The general mechanism for base-catalyzed H/D exchange involves the deprotonation of the fluoroarene by the base to form a carbanion intermediate. This carbanion then abstracts a deuterium atom from the deuterated solvent, resulting in the deuterated fluoroarene. The process is an equilibrium reaction, and using a large excess of the deuterated solvent drives the equilibrium towards the deuterated product. uva.es

The following table summarizes the reaction conditions for the base-catalyzed deuteration of various fluoroarenes:

FluoroareneBaseDeuterium SourceTemperature (°C)Time (h)Major ProductReference
This compoundCs2CO3DMSO-d613072Ethyl 3,5-difluoro(4-d)-benzoate uva.es
PentafluorobenzeneCs2CO3DMSO-d6901C6F5D uva.es
3,5-DifluoroanisoleK3PO4DMSO-d6130183,5-Difluoro(4-d)anisole uva.es
1,3,5-TrifluorobenzeneCs2CO3Acetone-d6901Mixture of mono-, di-, and tri-deuterated products uva.es

During the synthesis and deuteration of fluoroarenes, understanding the potential for hydrogen/deuterium (H/D) scrambling is critical for ensuring the isotopic purity and specific labeling of the target molecule. uva.es H/D scrambling refers to the unintended exchange of hydrogen and deuterium atoms at various positions within the molecule or with the solvent, which can lead to a mixture of isotopologs.

In the context of base-catalyzed deuteration, the mechanism itself involves a reversible deprotonation/deuteration step. uva.es This reversibility is the primary reason for potential H/D scrambling. If the intermediate carbanion is sufficiently stable and long-lived, it can undergo multiple protonation/deprotonation cycles with both the deuterated solvent and any residual protic sources in the reaction mixture.

The stability of the carbanion intermediate is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine atoms and ester functionalities, stabilize the negative charge on the ring, making deprotonation more favorable and potentially increasing the likelihood of scrambling if not carefully controlled. uva.esosti.gov

The choice of base and solvent system can also play a significant role in controlling H/D scrambling. Stronger bases or higher reaction temperatures might accelerate the exchange process but could also lead to less selective deuteration and more scrambling. osti.gov The presence of water, even in trace amounts, can act as a proton source and contribute to scrambling. nih.gov Therefore, carrying out these reactions under anhydrous conditions is often crucial.

It is also important to consider that H/D exchange can be a competing process in other reactions involving fluoroarenes, especially those that proceed through organometallic intermediates or involve basic conditions. uva.es For example, in transition-metal-catalyzed cross-coupling reactions, H/D scrambling can occur between the fluoroarene substrate and deuterated solvents, which can complicate mechanistic studies that use deuterium labeling as a probe. uva.es

Reactivity Profiles and Mechanistic Investigations of Ethyl 3,5 Difluorobenzoate and Its Derivatives

Nucleophilic Substitution Reactions on the Halogenated Aromatic Core

The aromatic core of Ethyl 3,5-difluorobenzoate is characterized by the presence of two strongly electron-withdrawing fluorine atoms. This electronic feature deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, the resulting electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway where a nucleophile replaces a leaving group (in this case, a fluoride (B91410) ion) on the aromatic ring.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. harvard.edu However, recent studies suggest that many SNAr reactions may proceed through concerted mechanisms, where bond-forming and bond-breaking occur in a single transition state. harvard.edunih.govnih.gov For polyfluoroarenes, SNAr offers a transition-metal-free method for creating substituted derivatives. mdpi.com The feasibility and outcome of these reactions on the 3,5-difluorobenzoyl system are dependent on factors such as the nature of the attacking nucleophile and the specific reaction conditions employed. For instance, SNAr reactions have been successfully performed on various polyfluoroarenes, including ester-bearing derivatives like methyl pentafluorobenzoate, using nucleophiles in the presence of a mild base. mdpi.com

Ester Hydrolysis Kinetics and Mechanisms

Ester hydrolysis is a fundamental reaction that converts an ester into a carboxylic acid and an alcohol. wikipedia.org This transformation can be catalyzed by acid or mediated by a base. The kinetics and mechanism are influenced by the electronic and steric properties of the ester's constituent parts.

The acid-catalyzed hydrolysis of esters like this compound is a reversible process, essentially the reverse of Fischer esterification. wikipedia.orgchemistrysteps.com The reaction is typically carried out by heating the ester with a large excess of water and a strong acid catalyst, such as hydrochloric acid or sulfuric acid. chemguide.co.uk

The mechanism proceeds through the following key steps:

Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. chemguide.co.uk

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemguide.co.ukyoutube.com

Proton Transfer: A proton is transferred from the attacking water moiety to the ethoxy group, converting it into a good leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of ethanol (B145695) and reforming the carbonyl group to yield the protonated carboxylic acid. chemguide.co.uk

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst and forming the final 3,5-difluorobenzoic acid product. chemguide.co.uk

Base-mediated hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. wikipedia.orgchemistrysteps.com It involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. The reaction is generally a second-order process, following a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). epa.gov

The mechanism involves:

Nucleophilic Attack: The hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester. youtube.com

Tetrahedral Intermediate Formation: This attack forms a negatively charged tetrahedral intermediate. wikipedia.org

Leaving Group Elimination: The intermediate collapses, and the ethoxide ion (⁻OCH₂CH₃) is eliminated. wikipedia.orgyoutube.com

Acid-Base Reaction: The ethoxide ion is a strong base and rapidly deprotonates the newly formed 3,5-difluorobenzoic acid. This final, irreversible acid-base step drives the reaction to completion, forming an alcohol (ethanol) and a carboxylate salt (sodium 3,5-difluorobenzoate, if NaOH is used). chemistrysteps.com

The rate of base-catalyzed hydrolysis is sensitive to structural changes. Electron-withdrawing groups, such as the fluorine atoms on the aromatic ring of this compound, increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack and accelerating hydrolysis compared to non-fluorinated analogues like ethyl benzoate (B1203000). viu.ca

This table presents comparative half-life data for the base-catalyzed hydrolysis of several benzoate esters, illustrating the influence of substituents on hydrolytic stability. Lower half-life values indicate faster hydrolysis rates. Data is sourced from a study on the hydrolytic stability of homologous esters. nih.gov

Enzymatic hydrolysis offers a highly selective alternative to chemical methods. Enzymes, particularly lipases and esterases, are widely used to catalyze the hydrolysis of esters. researchgate.net These biocatalytic reactions are often performed under mild conditions and can exhibit high levels of enantioselectivity, making them valuable for the synthesis of optically active compounds. researchgate.net For example, lipase B from Candida antarctica is a robust enzyme frequently used for such transformations. researchgate.net

Redox Chemistry: Reduction of the Ester Moiety to Alcohol

The ester functional group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using strong hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to alcohols.

Oxidation Reactions of the Aromatic System

The aromatic system of this compound is highly resistant to oxidation reactions. The presence of the electron-withdrawing fluorine atoms and the deactivating ester group makes the benzene (B151609) ring electron-deficient. This low electron density renders the ring less susceptible to attack by electrophilic oxidizing agents that are typically used for aromatic oxidation. Synthetic strategies requiring functionalization of the aromatic ring of similar compounds often rely on alternative methods, such as nucleophilic aromatic substitution or the use of organometallic intermediates, rather than direct oxidation of the fluorinated core. researchgate.net

Photochemical Transformations and Rearrangement Mechanisms

The study of photochemical reactions of fluorinated aromatic compounds is a significant area of research, providing insights into unique reaction pathways and the formation of novel molecular structures. Derivatives of this compound, particularly those containing a photoactive azide group, have been instrumental in elucidating these complex transformations.

The photochemical behavior of fluorinated aryl azides, such as ethyl 4-azido-3,5-difluorobenzoate, offers a compelling case study into the photodegradation pathways of these molecules. Upon photolysis, aryl azides are known to extrude molecular nitrogen to form highly reactive nitrene intermediates. The fate of this nitrene is heavily influenced by the substitution pattern on the aromatic ring.

A key intermediate in the photochemical rearrangement of many aryl azides is the ketenimine, formed through the ring expansion of the initially generated singlet nitrene. Research on a closely related compound, ethyl 3-azido-4,6-difluorobenzoate, has provided direct evidence for the involvement of a ketenimine intermediate in a subsequent novel photochemical reaction.

Upon photolysis of ethyl 3-azido-4,6-difluorobenzoate, the presumed ketenimine intermediate undergoes a photochemical four-electron electrocyclization. This process leads to the regioselective formation of a complex spirocyclic product, ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate cabidigitallibrary.orgdergipark.org.tr. The identification of this product was achieved through advanced multinuclear solution NMR spectroscopic techniques, with its structure further supported by DFT calculations cabidigitallibrary.orgdergipark.org.tr. This electrocyclization represents a significant finding, as it demonstrates a novel reaction pathway for ketenimines generated from the photolysis of fluorinated aryl azides.

The following table summarizes the key transformation in this photochemical rearrangement:

Starting MaterialIntermediateFinal Product
Ethyl 3-azido-4,6-difluorobenzoateKetenimineEthyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate

Cycloaddition Reactions Involving this compound Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Derivatives of this compound can be modified to participate in such reactions, leading to the formation of complex heterocyclic structures.

1,3-dipolar cycloadditions are a class of pericyclic reactions that involve a 1,3-dipole and a dipolarophile to form a five-membered ring. This reaction is a cornerstone in the synthesis of a wide variety of heterocyclic compounds, including pyrazolines.

While direct studies on the 1,3-dipolar cycloaddition of this compound itself are not prevalent, derivatives of this compound can be readily envisaged to participate in such reactions. For instance, a chalcone derived from 3,5-difluorobenzaldehyde (B1330607) (a plausible derivative of this compound through synthetic transformations) can act as a dipolarophile. The reaction of such a chalcone with a 1,3-dipole, like hydrazine, is a well-established method for the synthesis of pyrazoline derivatives.

The general scheme for this reaction involves the Claisen-Schmidt condensation of 3,5-difluorobenzaldehyde with an appropriate ketone to form a chalcone. This α,β-unsaturated ketone then serves as the dipolarophile in a subsequent reaction with a hydrazine, which acts as the 1,3-dipole, to yield the corresponding pyrazoline. The reaction proceeds via a Michael addition followed by an intramolecular cyclization and dehydration.

The following table outlines the reactants and products in a representative 1,3-dipolar cycloaddition for a derivative of the parent compound:

Dipolarophile (Chalcone Derivative)1,3-DipoleProduct (Pyrazoline Derivative)
(E)-1-(Aryl)-3-(3,5-difluorophenyl)prop-2-en-1-oneHydrazine Hydrate5-(Aryl)-3-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazole

This synthetic approach highlights the utility of this compound derivatives as precursors for the synthesis of complex, fluorinated heterocyclic systems through 1,3-dipolar cycloaddition reactions.

Spectroscopic Characterization and Structural Elucidation of Ethyl 3,5 Difluorobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of Ethyl 3,5-difluorobenzoate, offering detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton NMR (¹H NMR) provides a distinct fingerprint of the molecule by mapping the chemical environment of its hydrogen atoms. The spectrum of this compound is characterized by signals corresponding to the ethyl group and the aromatic ring protons.

The ethyl group gives rise to two distinct signals: a quartet corresponding to the methylene protons (-CH₂-) and a triplet for the terminal methyl protons (-CH₃-). The splitting pattern (quartet and triplet) is a result of spin-spin coupling between the adjacent protons.

The aromatic region of the spectrum displays signals for the three protons on the difluorinated benzene (B151609) ring. The proton at the C4 position appears as a triplet, while the two equivalent protons at the C2 and C6 positions typically manifest as a doublet or multiplet. The chemical shifts and coupling constants are highly sensitive to the presence of the two fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃ (Ethyl) ~1.3-1.4 Triplet (t) ~7.1
-CH₂- (Ethyl) ~4.3-4.4 Quartet (q) ~7.1
H4 (Aromatic) ~7.1-7.2 Triplet of triplets (tt) or multiplet (m) -
H2, H6 (Aromatic) ~7.5-7.6 Doublet of triplets (dt) or multiplet (m) -

Note: Data are estimated based on typical values for ethyl esters and spectral data for 3,5-difluorobenzoic acid.

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to analyze the carbon framework of the molecule. The spectrum for this compound shows distinct signals for each unique carbon atom.

The carbonyl carbon (C=O) of the ester group appears as a characteristic downfield signal. The ethyl group carbons, the methylene (-CH₂-) and methyl (-CH₃-), are observed in the upfield region of the spectrum. The aromatic carbons exhibit complex signals due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which can be a powerful diagnostic tool. The carbons directly bonded to fluorine (C3, C5) show large coupling constants.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
-CH₃ (Ethyl) ~14
-CH₂- (Ethyl) ~62
C4 (Aromatic) ~111-112
C2, C6 (Aromatic) ~114-115
C1 (Aromatic) ~134-135
C3, C5 (Aromatic) ~162-163 (doublet, ¹JCF)
C=O (Carbonyl) ~164-165

Note: Data are estimated based on typical values for ethyl esters and spectral data for 3,5-difluorobenzoic acid.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to probe the environment of fluorine atoms. Given the molecular symmetry of this compound, the two fluorine atoms at positions C3 and C5 are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum.

The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. Furthermore, this signal will exhibit coupling to the nearby aromatic protons (H2, H4, and H6), resulting in a triplet of triplets or a more complex multiplet pattern, which can be used to confirm the substitution pattern on the aromatic ring. The chemical shifts for aromatic fluorine compounds are typically reported relative to a standard such as CFCl₃.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine Assignment Chemical Shift (δ, ppm) vs. CFCl₃ Multiplicity
F3, F5 ~ -108 to -112 Triplet or Multiplet

Note: Chemical shift is estimated based on typical values for fluorinated aromatic compounds.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups and vibrational modes present in this compound.

The FT-IR spectrum of this compound provides a detailed vibrational fingerprint of the molecule, allowing for the identification of key functional groups. The spectrum is characterized by several strong absorption bands.

A prominent and sharp absorption band is observed in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. The C-O stretching vibrations of the ester linkage typically appear as strong bands in the 1100-1300 cm⁻¹ region.

The presence of the aromatic ring is confirmed by C=C stretching vibrations around 1600 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group are found just below 3000 cm⁻¹. A key feature in the spectrum is the strong absorption bands corresponding to the C-F stretching modes, which are typically located in the 1100-1400 cm⁻¹ region.

Table 4: Key FT-IR Vibrational Bands for this compound

Wavenumber (cm⁻¹) Vibrational Assignment Intensity
~3100-3000 Aromatic C-H Stretch Medium
~2980-2850 Aliphatic C-H Stretch Medium
~1730 C=O Carbonyl Stretch (Ester) Strong
~1600, ~1450 Aromatic C=C Stretch Medium-Strong
~1300-1100 C-F Stretch & C-O Stretch (Ester) Strong

Note: Wavenumbers are estimated based on characteristic values for similar aromatic esters and fluorinated compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is dominated by absorptions due to π → π* transitions within the substituted benzene ring.

The presence of the carbonyl group conjugated with the aromatic ring, along with the fluorine substituents, influences the position and intensity of the absorption maxima (λmax). Generally, substituted benzoates exhibit strong absorption bands in the ultraviolet region, often below 300 nm. These characteristic absorptions are useful for quantitative analysis and for studying the electronic properties of the molecule and its derivatives.

Table 5: Predicted UV-Vis Absorption Data for this compound

Solvent λmax (nm) Electronic Transition
Ethanol/Hexane ~230-240 π → π*
Ethanol/Hexane ~270-280 π → π*

Note: Absorption maxima are estimated based on data for similar aromatic esters.

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass-to-charge ratio (m/z) measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, with a chemical formula of C₉H₈F₂O₂, the theoretical monoisotopic mass can be calculated with high precision.

HRMS can differentiate between molecules that have the same nominal mass but different elemental formulas. By comparing the experimentally measured accurate mass to the theoretical masses of possible formulas, the elemental composition can be confidently assigned. This technique is a cornerstone in the characterization of novel compounds and for confirming the identity of synthesized molecules. colorado.edu

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction studies on Ethyl 4-amino-3,5-difluorobenzoate (II) have provided a definitive three-dimensional molecular structure. nih.govresearchgate.netiucr.org The analysis revealed that the compound crystallizes in the orthorhombic crystal system with the space group Pbcn. nih.gov The presence of fluorine substituents in the positions ortho to the amino group leads to a distortion of bond angles and a quinoid character in the phenyl ring. nih.govresearchgate.netiucr.org The C7=O1 bond distance in the ester group was determined to be 1.212 (4) Å, which is consistent with the statistical mean value for such bonds. nih.gov

Table 1: Crystal Data and Structure Refinement for Ethyl 4-amino-3,5-difluorobenzoate

ParameterValue
Chemical FormulaC₉H₉F₂NO₂
Formula Weight201.17
Crystal SystemOrthorhombic
Space GroupPbcn
a (Å)18.068 (4)
b (Å)6.8400 (14)
c (Å)15.112 (3)
α (°)90
β (°)90
γ (°)90
Volume (ų)1866.3 (7)
Z8

Data sourced from Novikov et al. (2024). nih.gov

The crystalline lattice of Ethyl 4-amino-3,5-difluorobenzoate is stabilized by a network of specific intermolecular interactions. nih.govresearchgate.netiucr.org The primary interactions identified are hydrogen bonds and π-stacking. The amino group (-NH₂) acts as a hydrogen bond donor, forming N—H⋯O and N—H⋯F hydrogen bonds with the carbonyl oxygen and fluorine atoms of adjacent molecules, respectively. nih.govresearchgate.net These interactions are crucial in directing the assembly of the molecules in the solid state.

Table 2: Hydrogen Bond Geometry for Ethyl 4-amino-3,5-difluorobenzoate (Å, °)

D—H···AD—HH···AD···AD—H···A
N1—H1A···O1ⁱ0.812.212.973(4)158
N1—H1B···F1ⁱⁱ0.812.473.190(4)149

Symmetry codes: (i) x, y+1, z; (ii) -x+1/2, y+1/2, -z+3/2. Data sourced from Novikov et al. (2024). nih.gov

Computational Chemistry and Theoretical Modeling of Ethyl 3,5 Difluorobenzoate Systems

Density Functional Theory (DFT) Studies

No dedicated Density Functional Theory (DFT) studies for Ethyl 3,5-difluorobenzoate have been identified in the public domain. DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate properties like molecular orbital energies, vibrational frequencies, and potential energy surfaces.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

There is no available research detailing the electronic structure or the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound. Such an analysis would be instrumental in understanding the molecule's reactivity, kinetic stability, and electron-donating or -accepting capabilities.

Vibrational Frequency Calculations and Spectroscopic Correlation

Calculations of vibrational frequencies using DFT are standard for correlating theoretical data with experimental spectroscopic results, such as those from Fourier-transform infrared (FTIR) and Raman spectroscopy. No studies presenting these calculations or spectroscopic correlations for this compound were found.

Conformational Analysis and Potential Energy Surfaces

A conformational analysis identifies the stable isomers (conformers) of a molecule and the energy barriers between them by mapping the potential energy surface. This information is critical for understanding molecular flexibility and interactions. No published research on the conformational analysis of this compound could be located.

Nonlinear Optical (NLO) Properties Prediction

Theoretical predictions of nonlinear optical (NLO) properties are essential for the development of new materials for optoelectronic applications. These properties are typically calculated using quantum chemical methods. The NLO properties of this compound have not been investigated in the available literature.

Quantum Chemical Calculations

Broader quantum chemical calculations are employed to explore various molecular properties, including behavior in excited states.

Excited State Properties and Photophysical Behavior

The study of excited states is fundamental to understanding a molecule's response to light, including its absorption and emission characteristics (photophysical behavior). No quantum chemical calculations detailing the excited state properties of this compound were accessible.

Activation Energy and Reaction Pathway Computations

Computational methods are pivotal in determining the activation energies (Ea) and mapping the reaction pathways of chemical processes. While specific activation energy data for reactions involving this compound is not readily found, theoretical studies on similar fluorinated aromatic compounds provide valuable insights. For example, in the study of fluoroarenes reacting with magnesium-containing compounds, a combination of experimental and DFT approaches was used to determine the reaction mechanism and the Gibbs activation energy.

The transition state theory is a fundamental concept used in these computations. By identifying the transition state structure—the highest energy point along the reaction coordinate—the activation energy can be calculated. This, in turn, allows for the prediction of reaction rates and the feasibility of a proposed reaction pathway. For complex reactions, computational models can map out the entire energy landscape, identifying intermediates and transition states, thus providing a detailed step-by-step description of the reaction mechanism.

Table 1: Illustrative Activation Energies for Reactions of Fluorinated Aromatic Compounds (Analogous Systems)

Reactant SystemReaction TypeComputational MethodCalculated Activation Energy (kcal/mol)
Hexafluorobenzene + Mg-Mg complexC-F Bond ActivationDFT (ωB97X functional)25.7
N-methylindolynes + FuranCycloadditionDFT (M06-2X/6-311+G(2df,p))~11-15

Note: This table presents data for analogous systems to illustrate the application of computational methods in determining activation energies and is not specific to this compound.

Theoretical Investigations of Reaction Mechanisms and Regioselectivity

Theoretical investigations are crucial for understanding the underlying factors that govern reaction mechanisms and regioselectivity. For substituted benzoates, the nature and position of substituents on the aromatic ring significantly influence the electronic distribution and, consequently, the reactivity and orientation of incoming reagents.

In reactions involving substituted arenes, computational studies can predict the most likely site of attack by an electrophile or nucleophile. This is often achieved by analyzing the calculated distribution of electron density and the energies of various possible intermediate structures. For instance, in the halogen-metal exchange reactions of 3-substituted 1,2-dibromo arenes, it was found that the exchange occurs with high regioselectivity at the 2-position, a finding that can be rationalized through theoretical considerations of the stability of the resulting arylmagnesium intermediate.

Noncovalent interactions have also been shown through computational studies to be a determining factor in the regioselectivity of certain reactions. The interplay of steric and electronic effects, as well as the potential for hydrogen bonding, can be modeled to predict the favored product isomer. For example, in the cycloaddition reactions of 6,7-indolyne with 2-substituted furans, DFT calculations revealed that the high polarity of the indolyne and the electrophilic substitution character of the reaction lead to a preference for contrasteric products.

While direct theoretical studies on the reaction mechanisms and regioselectivity of this compound are sparse, the established computational methodologies applied to analogous systems provide a clear blueprint for how such investigations could be conducted and the types of insights that could be gained.

Derivatization Strategies and Structure Activity Relationships Sar in Ethyl 3,5 Difluorobenzoate Chemistry

Strategic Functionalization of the Aromatic Ring

The 3,5-difluoro substitution pattern on the ethyl benzoate (B1203000) ring activates it for certain chemical transformations while directing the regiochemical outcome of others. This allows for the strategic introduction of various functional groups to probe interactions with biological targets.

Amination and Amidation Reactions to Access Substituted Benzoates

The electron-withdrawing nature of the two fluorine atoms on the aromatic ring of ethyl 3,5-difluorobenzoate makes the ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr) reactions. This provides a direct pathway to introduce amine functionalities, leading to a variety of substituted benzoates with potential pharmacological applications.

While direct amination of this compound is mechanistically plausible, a common synthetic route to access amininated derivatives involves the use of a closely related starting material, 4-amino-3,5-difluorobenzoic acid. This acid can be esterified to produce ethyl 4-amino-3,5-difluorobenzoate nih.gov. The synthesis of 4-amino-3,5-difluorobenzoic acid itself can be achieved from 4-bromo-2,6-difluoroaniline (B33399) via a cyanation reaction followed by hydrolysis nih.gov.

The direct conversion of this compound to aminated products would likely proceed via an SNAr mechanism, where a nucleophilic amine attacks one of the carbons bearing a fluorine atom. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring masterorganicchemistry.com. In the case of this compound, the two fluorine atoms and the ethyl ester group contribute to the electron deficiency of the ring, activating it towards nucleophilic attack.

Amidation reactions can also be employed to generate a diverse set of derivatives. These reactions typically involve the coupling of a carboxylic acid with an amine. In the context of this compound, this would involve prior hydrolysis of the ester to 3,5-difluorobenzoic acid, followed by coupling with a desired amine using standard coupling reagents.

Potential Amination and Amidation Strategies
StrategyStarting MaterialKey TransformationPotential Products
Indirect Amination4-Amino-3,5-difluorobenzoic acidEsterificationEthyl 4-amino-3,5-difluorobenzoate
Direct Amination (Proposed)This compoundNucleophilic Aromatic Substitution (SNAr) with an amineSubstituted ethyl aminodifluorobenzoates
Amidation3,5-Difluorobenzoic acid (from hydrolysis of the ester)Amide coupling with an amineN-substituted 3,5-difluorobenzamides

Comparison of Fluorine Substitution Patterns with Other Halogenated Analogs (e.g., Bromo-, Chloro-)

The choice of halogen substituent on a benzoate ring significantly impacts its chemical reactivity and biological activity. Comparing fluorine with other halogens like bromine and chlorine reveals distinct differences in their electronic and steric properties, which in turn influence their utility in drug design.

In the context of SNAr reactions, fluorine is often a surprisingly good leaving group, despite the high strength of the C-F bond. This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, which is accelerated by the strong electron-withdrawing inductive effect of fluorine. The order of reactivity for halogens as leaving groups in SNAr is often F > Cl > Br > I masterorganicchemistry.comyoutube.com.

From a biological activity perspective, the small size of fluorine allows it to act as a bioisostere for a hydrogen atom, often leading to minimal steric perturbation at a receptor binding site. In contrast, bromine and chlorine are significantly larger, which can lead to steric clashes. For instance, in a study on halogenated benzoate derivatives of altholactone, 3-bromo- (B131339) and 2,4-dichlorobenzoates exhibited potent antifungal activity, highlighting that larger halogens can also contribute positively to biological interactions nih.gov.

Comparison of Halogen Properties in Benzoate Analogs
PropertyFluorine (F)Chlorine (Cl)Bromine (Br)
van der Waals Radius (Å)1.471.751.85
Electronegativity (Pauling Scale)3.983.162.96
C-X Bond Energy (kcal/mol)~116~81~68
Reactivity in SNAr (as leaving group)HighModerateLow
Potential Biological RoleHydrogen bond acceptor, metabolic blocker, conformational controlHydrophobic interactions, halogen bondingHydrophobic interactions, halogen bonding

Influence of Fluorine Substituents on Molecular Properties and Reactivity

The two fluorine atoms at the 3 and 5 positions of the ethyl benzoate ring exert a profound influence on the molecule's electronic distribution, steric profile, and ultimately its reactivity and interaction with biological macromolecules.

Electronic Effects of Fluorine (Inductive and Resonance)

Fluorine is the most electronegative element, and its presence on an aromatic ring introduces strong electronic perturbations. The primary electronic influence of fluorine is its powerful electron-withdrawing inductive effect (-I effect), which operates through the sigma bond framework. In this compound, the two fluorine atoms significantly decrease the electron density of the aromatic ring, making it more electrophilic.

Fluorine also possesses a lone pair of electrons that can be donated to the aromatic pi-system, resulting in a resonance or mesomeric effect (+M effect). However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the carbon atoms in the benzene (B151609) ring, this resonance effect is weak compared to its strong inductive effect. The net result is that fluorine acts as an electron-withdrawing group on the aromatic ring. This electron withdrawal is crucial for activating the ring towards nucleophilic attack in SNAr reactions masterorganicchemistry.com.

Steric Contributions of Fluorine in Reaction Pathways

With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This small size means that replacing a hydrogen atom with a fluorine atom often results in minimal steric hindrance. This property is advantageous in drug design as it allows for the modification of electronic properties without significantly altering the molecule's shape, thus preserving its ability to fit into a receptor's binding pocket.

However, the presence of fluorine, particularly in the ortho position to a reacting center, can influence reaction pathways. The steric bulk of an ortho-fluoro substituent, although small, can disfavor certain transition states, thereby directing the outcome of a reaction. For example, in nucleophilic aromatic substitution reactions, the steric repulsion between a bulky nucleophile and an ortho-substituent can influence the regioselectivity of the attack nih.gov. In the case of this compound, the fluorine atoms are meta to the ester group and would exert a less direct steric influence on reactions at the ester functionality. Their primary steric role would be in influencing the approach of nucleophiles to the C3 and C5 positions of the aromatic ring.

Impact on Binding Affinity and Selectivity

The introduction of fluorine atoms into a drug candidate can significantly enhance its binding affinity and selectivity for a target protein. This can occur through several mechanisms:

Direct Interactions: The polarized C-F bond can participate in favorable electrostatic interactions with electron-deficient regions of a protein. Fluorine can also act as a weak hydrogen bond acceptor.

Conformational Effects: The presence of fluorine can influence the preferred conformation of a molecule, pre-organizing it for a more favorable interaction with the binding site.

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or decrease the basicity of nearby nitrogen atoms. This can alter the ionization state of the molecule at physiological pH, which can have a profound effect on its binding affinity.

Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage, which can block sites of oxidative metabolism and increase the bioavailability of a drug.

For instance, the substitution of a fluorine atom for a hydroxyl group can have a significant impact on binding affinity, as observed in studies on cannabinoid receptor ligands. While a hydroxyl group can act as both a hydrogen bond donor and acceptor, a fluorine atom can only act as an acceptor. This subtle change can dramatically alter the binding interactions with a receptor.

Mechanisms of Fluorine's Impact on Binding Affinity
MechanismDescriptionExample Effect
Electrostatic InteractionsInteraction of the polarized C-F bond with protein residues.Stabilization of the ligand-protein complex.
Hydrogen BondingFluorine acts as a weak hydrogen bond acceptor.Formation of additional stabilizing interactions.
Conformational ControlFluorine substitution influences the molecule's preferred 3D shape.Pre-organization for optimal binding.
pKa ModulationElectron-withdrawing effect alters the ionization state of functional groups.Improved binding through optimized charge interactions.
Increased LipophilicityFluorine substitution can increase a molecule's lipophilicity.Enhanced membrane permeability and access to hydrophobic binding pockets.

Design and Synthesis of Azobenzene (B91143) Derivatives for Photoresponsive Materials

The strategic incorporation of fluorine atoms into azobenzene scaffolds is a key approach in the design of photoresponsive materials with tailored properties. The presence of fluorine, particularly in the ortho positions to the azo bridge, can significantly influence the electronic and steric characteristics of the molecule, thereby affecting its photochemical behavior. This compound serves as a valuable precursor for creating such fluorinated azobenzene derivatives.

A notable example is the synthesis of diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate), a visible-light-responsive azobenzene derivative. nih.gov The synthetic pathway to this compound involves a multi-step process, commencing from precursors that lead to the formation of a key intermediate, ethyl 4-amino-3,5-difluorobenzoate. nih.govrsc.org This intermediate is then subjected to an oxidative coupling reaction to form the central diazene (B1210634) bond.

The synthesis of diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) is a well-documented procedure that highlights the transformation of aminobenzoate precursors into a symmetrical azobenzene structure. The following table outlines the key synthetic steps starting from a related precursor to obtain the final azobenzene derivative.

Table 1: Synthesis of Diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate)

Step Starting Material Reagents and Conditions Product Yield

The characterization of these compounds confirms their molecular structures. For instance, the N=N bond distance in diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) has been determined to be approximately 1.252 Å. nih.gov The planarity of the phenyl rings is also a key structural feature of this molecule. nih.gov

The resulting tetra-ortho-fluoro-azobenzene derivative exhibits favorable photochemical properties, which are crucial for its function as a molecular photoswitch. nih.govnih.gov These properties include the ability to undergo reversible trans-cis isomerization upon irradiation with visible light, a feature that is highly sought after for applications in chemical biology and materials science. nih.gov The design principles for such molecules often focus on achieving high photostationary state distributions and long half-lives of the metastable isomer, ensuring efficient and stable photoswitching. nih.govnih.gov

Advanced Applications in Chemical Research and Materials Science

Building Block in Complex Organic Synthesis

The strategic placement of fluorine atoms in Ethyl 3,5-difluorobenzoate significantly influences its reactivity and the properties of its derivatives. This has made it a valuable starting material for the synthesis of intricate organic molecules.

This compound serves as a key intermediate in the synthesis of compounds with potential pharmacological applications. A notable example is its derivative, ethyl 4-amino-3,5-difluorobenzoate, which is a precursor to sophisticated molecular structures. This amino derivative is instrumental in the synthesis of visible-light-responsive azobenzene (B91143) derivatives, such as diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). nih.gov

Azobenzene compounds are recognized as pharmacophores whose biological activity can be controlled by light, opening avenues for the development of photopharmacological agents. nih.gov The fluorination of the benzene (B151609) rings in these azobenzene structures is crucial, as it can lead to a higher conversion to the cis isomer upon light exposure and significantly increase the thermal stability of this isomer. nih.gov This enhanced stability is a critical factor for practical applications in medicine. The synthesis of these complex molecules underscores the importance of fluorinated precursors like this compound in advancing medicinal chemistry. The general synthetic pathway to obtain the key intermediate, ethyl 4-amino-3,5-difluorobenzoate, is outlined in the table below. nih.gov

StepStarting MaterialReagentsProduct
14-bromo-2,6-difluoroaniline (B33399)CuCN, DMF4-amino-3,5-difluorobenzonitrile (B171853)
24-amino-3,5-difluorobenzonitrileNaOH, HCl4-amino-3,5-difluorobenzoic acid
34-amino-3,5-difluorobenzoic acidEthanol (B145695), H₂SO₄Ethyl 4-amino-3,5-difluorobenzoate

Development of Photoresponsive and Smart Materials

The application of this compound extends into the realm of materials science, particularly in the creation of materials that respond to external stimuli such as light. As mentioned previously, its derivative, ethyl 4-amino-3,5-difluorobenzoate, is a crucial component in the synthesis of fluorinated azobenzene compounds. nih.gov

These azobenzene derivatives are a cornerstone in the development of photoresponsive materials. The reversible trans-cis isomerization of the azobenzene unit upon irradiation with light of specific wavelengths allows for the modulation of material properties at the molecular level. The incorporation of fluorine atoms, originating from the this compound precursor, enhances the photoresponsive characteristics of these materials. nih.gov Specifically, ortho-fluorination of the azobenzene moiety has been shown to improve the efficiency of photoisomerization and the stability of the cis-isomer, which is essential for the design of robust molecular switches and smart materials. nih.gov

The resulting diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) is a visible-light-responsive material, a feature that is highly desirable for applications in biological systems and smart devices where UV light may be detrimental. nih.gov The properties of this photoresponsive molecule are summarized in the table below.

PropertyValue
Molecular FormulaC₁₈H₁₄F₄N₂O₄
IsomerizationReversible trans-cis
Light ResponseVisible Light
Key FeatureEnhanced stability of the cis isomer due to fluorine substitution

Utility in Polymer Chemistry and Material Engineering

The utility of this compound in polymer chemistry is demonstrated through the application of its derivatives in the synthesis of advanced polymers. The fluorinated azobenzene dicarboxylate, synthesized from ethyl 4-amino-3,5-difluorobenzoate, can be used to create photoresponsive main-chain oligomers. nih.gov

By incorporating these azobenzene moieties directly into the backbone of polymers, materials can be engineered to exhibit macroscopic changes in their physical properties, such as shape or solubility, in response to light. This opens up possibilities for the fabrication of photo-actuators, light-controlled drug delivery systems, and rewritable optical data storage media. The presence of the difluorinated benzene rings, originating from this compound, can also impart other desirable properties to the resulting polymers, such as improved thermal stability and specific liquid crystalline behaviors. The potential for creating photoresponsive polymers from this building block highlights its significance in material engineering.

Environmental and Toxicological Impact Studies Mechanistic and Fate Focus

Degradation Pathways and Environmental Fate Mechanisms

The environmental persistence and degradation of organofluorine compounds are largely governed by the strength of the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry. researchgate.net This inherent stability suggests that compounds like Ethyl 3,5-difluorobenzoate may be recalcitrant to degradation.

The initial step in the environmental degradation of this compound is likely the hydrolysis of the ester linkage, yielding 3,5-difluorobenzoic acid and ethanol (B145695). This reaction can be mediated by abiotic factors or microbial esterases. The subsequent degradation of the resulting 3,5-difluorobenzoic acid is expected to be the rate-limiting step.

Microbial degradation of fluorinated benzoic acids has been studied for monofluorinated isomers. These studies reveal that the position of the fluorine substituent significantly influences the degradation pathway. For instance, some bacteria can degrade 4-fluorobenzoate (B1226621) by utilizing it as a sole carbon and energy source. nih.gov The degradation is often initiated by a dioxygenase enzyme, leading to the formation of a fluorinated catechol. nih.govnih.gov

However, the degradation of other isomers, such as 3-fluorobenzoate, can be more complex and may lead to the formation of dead-end metabolites. nih.gov In the case of 3-fluorobenzoate, dioxygenation can lead to the formation of 3-fluorocatechol, which can be toxic and inhibitory to further microbial metabolism. ethz.ch Given the meta-positions of the fluorine atoms in 3,5-difluorobenzoic acid, similar challenges in microbial degradation may be anticipated. The degradation pathway could potentially lead to the accumulation of inhibitory difluorinated intermediates.

The proposed degradation pathway for this compound is outlined in the table below, based on known pathways for similar compounds.

Table 1: Proposed Degradation Pathway of this compound

Step Compound Name Transforming Agent Potential Product(s)
1 This compound Abiotic hydrolysis / Microbial esterases 3,5-difluorobenzoic acid + Ethanol
2 3,5-difluorobenzoic acid Microbial dioxygenases Difluorinated catechols

Ecological Interactions and Bioaccumulation Potential

The potential for a chemical to bioaccumulate in organisms is a significant environmental concern. For organofluorine compounds, their persistence can contribute to their potential for bioaccumulation. The bioaccumulation potential of a compound is influenced by its lipophilicity (often estimated by the octanol-water partition coefficient, LogKow), its rate of metabolism and elimination by the organism.

The factors influencing the bioaccumulation potential of this compound are summarized in the table below.

Table 2: Factors Influencing Bioaccumulation Potential of this compound

Factor Influence on Bioaccumulation Remarks for this compound
Lipophilicity (LogKow) Higher LogKow generally leads to higher bioaccumulation potential. Expected to be moderately lipophilic based on its structure, but experimental data is needed.
Metabolic Rate A high rate of metabolism and excretion reduces bioaccumulation. The stability of the C-F bond may lead to slow metabolism.
Molecular Size Very large molecules may have difficulty crossing biological membranes. The molecular size is unlikely to be a limiting factor for uptake.

| Environmental Persistence | Longer persistence in the environment increases the opportunity for uptake by organisms. | The C-F bonds suggest a degree of environmental persistence. |

Mechanistic Ecotoxicology of Fluorinated Benzoate (B1203000) Esters

The ecotoxicology of fluorinated benzoate esters like this compound can be considered from the perspective of the parent compound and its degradation products. The parent ester may exert toxicity through non-specific mechanisms such as narcosis, where the chemical accumulates in the lipid membranes of organisms and disrupts their function.

The degradation products, particularly 3,5-difluorobenzoic acid and its metabolites, could have more specific toxic effects. As mentioned, fluorinated catechols formed during microbial degradation can be cytotoxic. ethz.ch Furthermore, the cleavage of the C-F bond, should it occur, would release fluoride (B91410) ions, which are known to be toxic at elevated concentrations. nih.gov

The potential ecotoxicological mechanisms of this compound and its derivatives are outlined in the table below.

Table 3: Potential Mechanistic Ecotoxicology of this compound

Compound Potential Toxic Mechanism Target Organisms/Systems
This compound (Parent Compound) Narcosis (baseline toxicity) Aquatic organisms (e.g., fish, invertebrates)
3,5-difluorobenzoic acid Inhibition of microbial metabolism, potential for uncoupling of oxidative phosphorylation. Microorganisms, potentially other organisms
Difluorinated catechols (Metabolites) Cytotoxicity, enzyme inhibition. Microorganisms, potentially higher organisms

| Fluoride ion (Degradation Product) | Enzyme inhibition (e.g., enolase), disruption of calcium metabolism. | Wide range of organisms |

Future Directions and Emerging Research Avenues for Ethyl 3,5 Difluorobenzoate

Development of Novel Catalytic Transformations

The reactivity of the C-F and C-H bonds in Ethyl 3,5-difluorobenzoate opens up a wide range of possibilities for novel catalytic transformations. Future research is expected to focus on the development of efficient and selective catalytic systems to modify this core structure.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation. Future work will likely involve the development of specialized catalyst systems, including those with tailored phosphine ligands, to achieve high yields and functional group tolerance in coupling reactions involving this compound.

C-H Activation/Functionalization: Direct C-H activation is an atom-economical strategy for introducing new functional groups. Research into transition-metal-catalyzed C-H functionalization of the electron-deficient aromatic ring of this compound could lead to the synthesis of a diverse array of derivatives. This could involve ortho-selective C-H activation directed by the ester group.

Asymmetric Catalysis: The development of catalytic methods for the enantioselective transformation of derivatives of this compound will be crucial for its application in medicinal chemistry. This includes asymmetric hydrogenation of the aromatic ring or stereoselective reactions at positions alpha to the ester group.

Catalytic MethodPotential Application for this compoundDesired Outcome
Palladium-catalyzed Cross-CouplingSynthesis of complex substituted benzoate (B1203000) derivativesFormation of new C-C and C-N bonds
C-H ActivationDirect functionalization of the aromatic ringIntroduction of new functional groups with high atom economy
Asymmetric CatalysisEnantioselective synthesis of chiral derivativesAccess to stereochemically pure compounds for biological evaluation

Exploration of Advanced Biological Applications

The presence of the 3,5-difluorophenyl motif in a molecule can significantly impact its biological activity due to altered lipophilicity, metabolic stability, and binding interactions. This compound serves as a key starting material for the synthesis of novel bioactive compounds.

Bioisosteric Replacement: The 3,5-difluorophenyl group can act as a bioisostere for other chemical groups, such as a phenyl ring or other substituted aromatics. cambridgemedchemconsulting.comnih.gov This strategy can be used to modulate the pharmacokinetic and pharmacodynamic properties of known drugs or to design new drug candidates. cambridgemedchemconsulting.comnih.gov The strategic replacement of hydrogen with fluorine can influence potency and metabolic stability. nih.govtandfonline.com

Medicinal Chemistry Scaffolding: this compound can be elaborated into more complex heterocyclic structures that are common in medicinal chemistry. bldpharm.com For instance, it can be a precursor for the synthesis of fluorinated quinolones, pyrazoles, or other nitrogen-containing heterocycles with potential antibacterial, anticancer, or anti-inflammatory activities. researchgate.netresearchgate.net

Agrochemical Development: The unique properties of fluorinated compounds are also of interest in the development of new pesticides and herbicides. Derivatives of this compound could be explored for their potential as active ingredients in agrochemical formulations.

Integration with Supramolecular Chemistry and Nanotechnology

The ability of fluorinated molecules to participate in specific non-covalent interactions makes them attractive components for the construction of supramolecular assemblies and nanomaterials.

Liquid Crystals: Fluorinated compounds are widely used in liquid crystal displays due to their influence on properties like dielectric anisotropy and viscosity. researchgate.net this compound and its derivatives could be investigated as components of novel liquid crystalline materials with tailored properties for advanced display and photonic applications. researchgate.netresearchgate.netacademie-sciences.fr The incorporation of fluorine can modify melting points and mesophase morphologies. researchgate.net

Self-Assembled Monolayers and Gels: The interplay of hydrogen bonding from the ester group and hydrophobic/oleophobic interactions from the fluorinated ring can drive the self-assembly of this compound derivatives into organized structures like monolayers and gels. nih.govresearchgate.net These materials could find applications in surface modification, sensing, and controlled release systems. Fluorinated carboxylic acids have been shown to be effective building blocks for bimolecular networks. rsc.org

Organic Electronics: The electron-withdrawing nature of the fluorine atoms can lower the energy levels of the molecular orbitals in derivatives of this compound. This property could be exploited in the design of new organic electronic materials, such as n-type semiconductors for organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).

Research AreaPotential Role of this compound DerivativesPotential Applications
Liquid CrystalsAs core structures in novel mesogensAdvanced display technologies, photonics
Self-AssemblyBuilding blocks for gels and monolayersSurface modification, sensors, drug delivery
Organic ElectronicsComponents of n-type organic semiconductorsOrganic thin-film transistors, organic photovoltaics

Enhanced Computational Modeling and Machine Learning Applications

Computational tools are becoming increasingly important in predicting the properties and reactivity of molecules, thereby accelerating the discovery of new materials and reactions.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net These studies can help in understanding reaction mechanisms and in designing new catalysts for its transformation.

Machine Learning for Reaction Prediction: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new transformations with high accuracy. cam.ac.uk Such models could be applied to predict the products and optimal conditions for reactions involving this compound, saving time and resources in the laboratory. cam.ac.uknih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: For biological applications, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. This can guide the design of more potent and selective compounds.

Sustainable Synthesis and Green Chemistry Approaches

Developing environmentally friendly methods for the synthesis of this compound and its derivatives is a key area of future research.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, higher yields, and easier scale-up. nih.govacs.orgscielo.br The development of flow processes for the synthesis and derivatization of this compound would represent a significant step towards a more sustainable chemical industry. nih.govacs.org

Biocatalysis: Enzymes, such as lipases, can catalyze reactions with high selectivity under mild conditions. mdpi.com The use of biocatalysts for the synthesis or transformation of this compound could reduce the reliance on harsh reagents and solvents. mdpi.comresearchgate.net

Green Solvents and Reagents: Future research will focus on replacing hazardous solvents and reagents with more environmentally benign alternatives in the synthesis of this compound. This includes the use of water, supercritical fluids, or ionic liquids as reaction media, and the development of catalytic reactions that minimize waste generation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3,5-difluorobenzoate, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : this compound is typically synthesized via esterification of 3,5-difluorobenzoic acid with ethanol under acidic catalysis. Key parameters include:

  • Catalyst selection : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) for efficient esterification.
  • Solvent : Reflux in toluene or dichloromethane to facilitate azeotropic water removal.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol to achieve >95% purity (as per CAS RN 32160-52 specifications) .
  • Monitoring : Thin-layer chromatography (TLC) or GC-MS to track reaction progress.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorine substitution patterns (e.g., singlet for para-fluorines in 19F^{19}\text{F} NMR) and ester group integration.
  • IR : Peaks at ~1720 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-F stretch).
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]+^+ at m/z 187.15) and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. How do the physicochemical properties of this compound influence its solubility and reactivity?

  • Methodological Answer :

  • Molecular Weight : 186.15 g/mol; LogP : ~1.7 (predicted), indicating moderate lipophilicity.
  • Solubility : Miscible in organic solvents (e.g., DCM, DMSO); limited aqueous solubility (<1 mg/mL).
  • Thermal Stability : Decomposition temperature >200°C (TGA analysis).
  • Electronic Effects : Fluorine atoms at 3,5-positions enhance electron-withdrawing effects, activating the aromatic ring for electrophilic substitution .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Functional Selection : B3LYP/6-311+G(d,p) for geometry optimization and vibrational frequency analysis .
  • Charge Distribution : Natural Bond Orbital (NBO) analysis to quantify fluorine-induced polarization.
  • Reactivity Predictions : Frontier molecular orbital (FMO) analysis (HOMO-LUMO gap) to identify nucleophilic/electrophilic sites.
  • Benchmarking : Compare computed 19F^{19}\text{F} NMR shifts with experimental data to validate models .

Q. What role does this compound play in enzyme inhibition studies, particularly for cytochrome P450 isoforms?

  • Methodological Answer :

  • Enzyme Assays : Competitive inhibition of CYP1A2 can be assessed via fluorometric assays (e.g., ethoxyresorufin-O-deethylase activity).
  • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure KdK_d values.
  • Structural Insights : Co-crystallization with CYP1A2 (using SHELXL for refinement) to map fluorine interactions in the active site .

Q. How is this compound utilized in coordination chemistry for synthesizing metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • Ligand Design : The ester and fluorine groups act as weak-field ligands for transition metals (e.g., Co(II), Cd(II)).
  • Synthesis : React with metal salts (e.g., Co(NO3_3)2_2) in ethanol/water under solvothermal conditions.
  • Characterization : Single-crystal X-ray diffraction (SHELXS/SHELXD) to resolve MOF topology and fluorine-metal bonding distances .

Q. What comparative analyses differentiate this compound from analogs like Ethyl 3,4-difluorobenzoate in drug discovery?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Parallel artificial membrane permeability assay (PAMPA) to compare intestinal absorption.
  • Metabolic Stability : Incubate with liver microsomes; quantify parent compound via LC-MS.
  • Electronic Effects : Substituent position (3,5 vs. 3,4) alters electrostatic potential maps (DFT) and π-π stacking in target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.